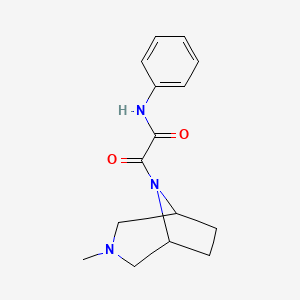

3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane

説明

3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative characterized by a rigid 3,8-diazabicyclo[3.2.1]octane scaffold. This compound features a methyl group at position 3 and a phenylcarbamoyl carbonyl moiety at position 8. The bicyclic framework confers structural rigidity, which is critical for binding to biological targets such as opioid receptors .

The synthesis of such compounds typically involves multi-step procedures starting from adipic acid or meso-dibromoadipate intermediates. For example, 3-methyl-3,8-diazabicyclo[3.2.1]octane derivatives are synthesized via hydrogenolysis of benzyl-protected precursors or alkylation with isocyanates . The phenylcarbamoyl carbonyl group likely enhances receptor binding affinity by introducing hydrogen-bonding interactions, as seen in structurally related µ-opioid receptor agonists .

特性

CAS番号 |

63990-38-5 |

|---|---|

分子式 |

C15H19N3O2 |

分子量 |

273.33 g/mol |

IUPAC名 |

2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-oxo-N-phenylacetamide |

InChI |

InChI=1S/C15H19N3O2/c1-17-9-12-7-8-13(10-17)18(12)15(20)14(19)16-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,16,19) |

InChIキー |

GFOAMOJEXALILA-UHFFFAOYSA-N |

正規SMILES |

CN1CC2CCC(C1)N2C(=O)C(=O)NC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core

The core bicyclic structure is typically synthesized through reductive cyclization strategies starting from suitably functionalized precursors.

Pyroglutamic Acid Route:

A highly efficient method involves the use of pyroglutamic acid as a starting material, which undergoes amide activation followed by reduction and cyclization of nitroenamine intermediates to yield 3-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) derivatives. This method provides a convenient approach to the bicyclic core with good yields and scalability.Reductive Cyclization of Nitroenamines:

Lactams substituted appropriately are converted to nitroenamines, which upon reductive cyclization yield bicyclic lactams. Subsequent reduction affords the bicyclic amines. This approach allows for the introduction of various substituents at nitrogen atoms, enabling structural diversity.Cycloaddition and Rearrangement Approaches:

Literature reports cycloaddition reactions involving electron-deficient olefins and acetylenes with pyrazine derivatives to form bicyclic systems related to the diazabicyclo[3.2.1]octane scaffold. Additionally, divinylcyclopropane-cycloheptadiene rearrangements have been utilized to build bicyclic frameworks with good stereocontrol.

Enantioselective and Stereocontrolled Syntheses

The bicyclic scaffold is often prepared with stereochemical control, as the biological activity depends heavily on stereochemistry. Enantioselective synthesis methods have been developed using chiral auxiliaries or catalysts to ensure the correct stereochemistry at the bicyclic ring junctions.

Desymmetrization of achiral tropinone derivatives has also been reported as a route to stereoselectively prepare the bicyclic core.

Comparative Data Table of Key Preparation Methods

In-Depth Research Findings

The pyroglutamic acid-based synthesis is noted for its operational simplicity and high yield, making it suitable for scale-up and derivatization.

Reductive cyclization strategies allow for the introduction of diverse N-substituents, which is critical for tuning biological activity.

Cycloaddition methods, while less commonly used for this exact compound, provide insight into the formation of bicyclic nitrogen-containing frameworks but often suffer from lower stereocontrol and yields.

Rearrangement approaches, such as the divinylcyclopropane-cycloheptadiene rearrangement, offer stereoselective routes but may involve more complex multi-step sequences and moderate yields.

Enantioselective syntheses are crucial for obtaining optically pure compounds with desired biological properties. These methods often rely on chiral catalysts or desymmetrization of achiral intermediates, providing high stereocontrol but sometimes at the expense of longer synthetic routes.

The preparation of 3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane primarily hinges on efficient construction of the bicyclic diazabicyclo[3.2.1]octane core, followed by selective introduction of the phenylcarbamoylcarbonyl group. Among the various methods, the pyroglutamic acid route combined with reductive cyclization of nitroenamine intermediates stands out for its efficiency and adaptability to structural modifications.

For applications requiring stereochemical purity, enantioselective catalytic methods or desymmetrization strategies are recommended despite their synthetic complexity.

化学反応の分析

Types of Reactions

3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

科学的研究の応用

3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:

Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and protein binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

作用機序

The mechanism of action of 3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The pharmacological and chemical behavior of 3,8-diazabicyclo[3.2.1]octane derivatives is highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Key Findings from Comparative Studies

Substituent Position and Receptor Affinity :

- The orientation of substituents (e.g., nitrocinnamyl vs. propionyl) significantly impacts µ-opioid receptor binding. For instance, 8-p-nitrocinnamyl derivatives exhibit higher selectivity than isomers with substituents at position 3 .

- Methyl groups at position 3 enhance metabolic stability by reducing oxidative degradation .

Solubility and Stability :

- Hydrochloride salts of 3,8-diazabicyclo[3.2.1]octanes (e.g., 8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride) are hygroscopic, complicating formulation .

- Benzyl or carboxyacetyl substituents improve lipophilicity or aqueous solubility, respectively, enabling diverse delivery routes .

Synthetic Accessibility: Derivatives with bulky substituents (e.g., benzyl, pivaloyl) require multi-step syntheses involving Beckmann rearrangements or hydrogenolysis . Ethyl isocyanate-derived carbamates (e.g., 8-(N,N-diethylcarbamyl)-3-methyl-3,8-diazabicyclo[3.2.1]octane) are synthesized via nucleophilic acyl substitution .

生物活性

3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane is a bicyclic organic compound that belongs to the diazabicyclo family. Its unique structure, characterized by two nitrogen atoms within the bicyclic framework, contributes to its potential biological activity and reactivity. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of 3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane is C15H19N3O2, with a molecular weight of 273.33 g/mol. The compound features a bicyclic structure that enhances its specificity in binding to various biological targets, potentially modulating their activity.

Research indicates that 3-Methyl-8-(phenylcarbamoyl)carbonyl-3,8-diazabicyclo(3.2.1)octane may interact with specific enzymes or receptors within biological systems. The following points summarize its biological activity:

- Enzyme Modulation : The compound has been shown to modulate enzyme activity, suggesting potential therapeutic benefits in treating conditions related to enzyme dysregulation.

- Neurological Applications : Due to its ability to interact with molecular targets involved in neurological pathways, it is being investigated for potential applications in treating neurological disorders.

- Biochemical Pathways : Its interactions can trigger various biochemical pathways, indicating a broad spectrum of possible effects on cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition Studies : In vitro assays have demonstrated that high concentrations of the compound can inhibit specific biological processes by approximately 50%, suggesting a dose-dependent response .

- Receptor Binding : Preliminary findings indicate that the compound may exhibit high specificity for certain receptors, which could lead to targeted therapeutic effects.

- Pharmacodynamics and Pharmacokinetics : Further research is required to fully elucidate the pharmacodynamic and pharmacokinetic profiles of this compound, as understanding these parameters is crucial for its development as a therapeutic agent.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H19N3O2 |

| Molecular Weight | 273.33 g/mol |

| Biological Target | Enzymes/Receptors |

| Potential Applications | Neurological Disorders |

| Inhibition Concentration | ~50% at 50 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。